molecular formula C18H20N2O3 B268738 N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide

N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B268738
M. Wt: 312.4 g/mol
InChI Key: FSVXJZWBISHKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide, also known as DAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2010, and since then, several studies have been conducted to explore its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to exhibit several biochemical and physiological effects in preclinical studies. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in tumor cells. Additionally, N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to reduce inflammation and pain in animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide in lab experiments is that it is a synthetic compound that can be easily synthesized in the laboratory. Additionally, N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide has been found to exhibit low toxicity in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide. One area of interest is the development of N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide as a potential therapeutic agent for cancer. Preclinical studies have shown that N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide exhibits antitumor properties and induces apoptosis in cancer cells, which makes it a promising candidate for further development as a cancer therapy. Another area of interest is the study of N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide as a potential treatment for inflammatory and pain-related disorders. The inhibition of COX-2 activity by N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide may reduce inflammation and pain, which makes it a promising candidate for further development as an analgesic and anti-inflammatory agent. Overall, the study of N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide has the potential to lead to the development of novel therapeutic agents for the treatment of cancer, inflammation, and pain-related disorders.

Synthesis Methods

The synthesis of N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with N-(3-aminophenyl) acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). After the reaction, the product is purified using column chromatography to obtain pure N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties in preclinical studies. Additionally, N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.

properties

Product Name

N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H20N2O3/c1-12-6-4-9-17(13(12)2)23-11-18(22)20-16-8-5-7-15(10-16)19-14(3)21/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

FSVXJZWBISHKNS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.